molecular formula C11H13BrO2 B12054335 3-(3-Bromo-4-methylphenyl)butanoic acid

3-(3-Bromo-4-methylphenyl)butanoic acid

Cat. No.: B12054335
M. Wt: 257.12 g/mol
InChI Key: PZAQADQRPXFQJD-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.129 g/mol . This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety. It is used in various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-methylphenyl)butanoic acid typically involves multi-step reactions. One common method includes the bromination of 4-methylphenylbutanoic acid, followed by purification steps to isolate the desired product . The reaction conditions often involve the use of bromine or other brominating agents under controlled temperatures to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-methylphenyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylbutanoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(3-Bromo-4-methylphenyl)butanoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-methylphenyl)butanoic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies on its mechanism of action are limited, but it is known to participate in reactions that modify its structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromo-4-methylphenyl)butanoic acid is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.

Biological Activity

3-(3-Bromo-4-methylphenyl)butanoic acid is an organic compound characterized by a bromine atom and a carboxylic acid group attached to a butanoic acid backbone. Its molecular formula is C12H13BrO2, with a molecular weight of approximately 270.12 g/mol. The unique structural features of this compound allow for various biological interactions, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound features:

  • Bromine Substituent : Influences reactivity and biological activity.
  • Carboxylic Acid Group : Essential for interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially modulating the activity of enzymes involved in inflammatory pathways. The presence of the bromine atom is thought to enhance these effects by influencing receptor binding and enzyme modulation.

2. Analgesic Properties

The compound has also been investigated for its analgesic effects. The carboxylic acid group is crucial for its interaction with pain receptors, which may lead to pain relief in various models of pain.

The biological activity of this compound may be attributed to its ability to:

  • Modulate enzyme activity related to inflammation.
  • Interact with specific receptors involved in pain signaling pathways.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique properties:

Compound NameMolecular FormulaKey Features
4-Bromo-3-methylbenzoic acidC10H9BrO2Lacks butanoic acid chain; simpler structure
4-(4-Bromophenyl)butanoic acidC12H12BrO2Similar but different phenyl substitution
3-Bromo-4-methylphenylacetic acidC11H13BrO2Contains an acetic acid functional group

The unique positioning of the bromine atom and the carboxylic acid group on the butanoic chain contributes to its distinct reactivity and potential biological activities compared to similar compounds.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds similar to or including derivatives of this compound. For instance:

  • Study on Anti-inflammatory Activity : A study demonstrated that derivatives exhibiting electron-withdrawing groups showed enhanced anti-inflammatory effects, suggesting a structure-activity relationship (SAR) that could be explored further for therapeutic applications .
  • Analgesic Potency Evaluation : Another investigation assessed various derivatives for their analgesic properties, indicating that modifications to the phenyl ring significantly impacted potency, with some derivatives outperforming traditional analgesics .

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

3-(3-bromo-4-methylphenyl)butanoic acid

InChI

InChI=1S/C11H13BrO2/c1-7-3-4-9(6-10(7)12)8(2)5-11(13)14/h3-4,6,8H,5H2,1-2H3,(H,13,14)

InChI Key

PZAQADQRPXFQJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)CC(=O)O)Br

Origin of Product

United States

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